molecular formula C15H8Cl2F2N2O2S B10956108 3-chloro-N-(5-chloropyridin-2-yl)-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide

3-chloro-N-(5-chloropyridin-2-yl)-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide

Cat. No.: B10956108
M. Wt: 389.2 g/mol
InChI Key: MGGAQIINXUNNHN-UHFFFAOYSA-N
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Description

3-CHLORO-N-(5-CHLORO-2-PYRIDYL)-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene core, chlorinated pyridyl group, and difluoromethoxy substituent. Its molecular formula is C14H7Cl2F2N2O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-(5-CHLORO-2-PYRIDYL)-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Chlorinated Pyridyl Group: This step often involves nucleophilic substitution reactions where a chlorinated pyridine is introduced to the benzothiophene core.

    Addition of the Difluoromethoxy Group: This can be done using difluoromethylating agents under controlled conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-(5-CHLORO-2-PYRIDYL)-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorinated pyridyl or benzothiophene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

3-CHLORO-N-(5-CHLORO-2-PYRIDYL)-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-(5-CHLORO-2-PYRIDYL)-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-CHLORO-N-(5-CHLORO-2-PYRIDYL)PROPANAMIDE: This compound shares a similar chlorinated pyridyl group but differs in its core structure and substituents.

    6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE: Similar benzothiophene core but lacks the difluoromethoxy and chlorinated pyridyl groups.

Uniqueness

3-CHLORO-N-(5-CHLORO-2-PYRIDYL)-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties. Its difluoromethoxy group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H8Cl2F2N2O2S

Molecular Weight

389.2 g/mol

IUPAC Name

3-chloro-N-(5-chloropyridin-2-yl)-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H8Cl2F2N2O2S/c16-7-1-4-11(20-6-7)21-14(22)13-12(17)9-3-2-8(23-15(18)19)5-10(9)24-13/h1-6,15H,(H,20,21,22)

InChI Key

MGGAQIINXUNNHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)SC(=C2Cl)C(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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